molecular formula C17H16N4O3 B2405156 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide CAS No. 2034420-42-1

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2405156
CAS No.: 2034420-42-1
M. Wt: 324.34
InChI Key: CWOFNGCTOLASJH-UHFFFAOYSA-N
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Description

“N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The process involved the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux to afford the corresponding ester. This ester was then treated with excess hydrazine hydrate in ethanol to furnish the corresponding hydrazide. The hydrazide was then condensed with aromatic aldehydes in methanol to furnish the corresponding Schiff bases. These Schiff bases were then treated with chloramine-T to undergo oxidative cyclization to give the final products .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in the literature. For instance, three distinct forms of N1, N3-bis(5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed the researchers to propose crystallization mechanisms .


Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various chemical oxidation processes . These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications .


Physical and Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of “this compound” under different conditions.

Scientific Research Applications

Anticancer Research

A study highlighted the design and synthesis of related compounds, including ones with isoxazole and oxadiazole groups, which were evaluated for anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Chemical Behavior and Rearrangements

Research on the chemical behavior of compounds in the oxadiazole and isoxazole series, similar to the compound , showed relative tendencies towards mononuclear heterocyclic rearrangement, which is significant in understanding chemical reactions and properties (Ruccia et al., 1977).

Anticonvulsant Activity

The anticonvulsant activity of compounds with similar structures, including those with isoxazole groups, was investigated, providing insights into potential therapeutic uses (Jackson et al., 2012).

Isoxazole and Oxadiazole Synthesis

Several studies focus on the synthesis of compounds containing oxadiazole and isoxazole structures, which are important in pharmaceutical chemistry due to their various medicinal applications (Aggarwal et al., 2020).

Inhibition of Dihydroorotate Dehydrogenase

Research on isoxazol derivatives, similar in structure to the compound , showed they could inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This has implications for immunosuppressive and antirheumatic drugs (Knecht & Löffler, 1998).

Biological Activity

A study on N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides, similar in structure to the compound , showed antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Latthe & Badami, 2007).

Palladium(II) Complexes and Catalysis

Compounds with isoxazole and oxadiazole structures were used as ligands in palladium(II) complexes, which showed high-turnover-number catalysis in aqueous media. This has implications in the field of catalysis and green chemistry (Bumagin et al., 2018).

Antidiabetic Screening

Compounds structurally similar to the compound , particularly those containing oxadiazole rings, were evaluated for antidiabetic activity, indicating potential applications in diabetes treatment (Lalpara et al., 2021).

Future Directions

The future directions for the study of “N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. The impact of various substituents on the polymorph formation of amide-containing compounds could be thoroughly explored . Additionally, the development of new synthetic routes and the investigation of the biological activities of these compounds could be potential areas of future research .

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-9-13(20-23-11)15-19-14(24-21-15)10-18-16(22)17(7-8-17)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOFNGCTOLASJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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